molecular structure of 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate
molecular structure of 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate
Comprehensive Technical Guide: Molecular Structure, Synthesis, and Reactivity of 2-Chloroethyl N-(2-ethyl-6-methylphenyl)carbamate
Executive Summary
As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical linchpins in both agrochemical and pharmaceutical development. 2-Chloroethyl N-(2-ethyl-6-methylphenyl)carbamate (CAS: 120343-18-2) is a prime example of such a molecule[1]. It uniquely combines the sterically hindered aromatic core found in prominent chloroacetanilide herbicides (like metolachlor) with a highly reactive 2-chloroethyl carbamate moiety. This whitepaper provides an in-depth analysis of its structural properties, the mechanistic causality behind its synthesis, and self-validating protocols for its characterization.
Structural Profiling and Physicochemical Dynamics
The utility of 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate stems from its dual-domain architecture. The molecule is partitioned into two distinct functional zones:
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The Steric Shield (2-ethyl-6-methylphenyl group): The asymmetric ortho-substitution (ethyl vs. methyl) restricts the rotation around the N-aryl bond. This steric bulk dictates the conformation of the carbamate plane, often forcing the carbonyl oxygen out of coplanarity with the aromatic ring, which influences its binding affinity in biological targets.
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The Electrophilic Tail (2-chloroethyl group): The terminal primary alkyl chloride is highly susceptible to nucleophilic displacement (SN2). Furthermore, the adjacent carbamate nitrogen can act as an internal nucleophile under strong basic conditions, leading to intramolecular cyclization[2].
Table 1: Quantitative Physicochemical Parameters [1][3]
| Parameter | Value | Mechanistic Implication |
|---|---|---|
| CAS Number | 120343-18-2 | Unique registry identifier for procurement. |
| Molecular Formula | C12H16ClNO2 | Dictates the exact mass and isotopic distribution. |
| Molecular Weight | 241.72 g/mol | Optimal for small-molecule drug-likeness (Lipinski's Rule of 5). |
| Monoisotopic Mass | 241.08696 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| LogP (Predicted) | ~2.4 - 3.1 | Indicates moderate lipophilicity, suitable for membrane permeability. |
Synthetic Methodology & Mechanistic Causality
The synthesis of N-aryl-2-chloroethyl carbamates requires precise control over reaction conditions to prevent premature side reactions. The standard approach involves the acylation of 2-ethyl-6-methylaniline with 2-chloroethyl chloroformate.
The Causality of Base Selection: A critical parameter often overlooked by novice chemists is the choice of base. The reaction generates hydrochloric acid (HCl), which must be neutralized. However, if a strong base (e.g., Sodium Hydride, NaH) is used, it will deprotonate the newly formed carbamate (yielding an amide anion). This anion will rapidly execute an intramolecular SN2 attack on the 2-chloroethyl carbon, displacing the chloride and yielding an unwanted oxazolidin-2-one derivative[2]. Therefore, to isolate the acyclic carbamate, a mild inorganic base like Potassium Carbonate (K2CO3) in an aprotic solvent is mandatory. K2CO3 acts as an acid sponge without stripping the weakly acidic carbamate proton.
Synthetic pathway and base-dependent causality for 2-chloroethyl carbamate derivatives.
Self-Validating Experimental Protocol: Synthesis of the Carbamate
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Initiation: Dissolve 2-ethyl-6-methylaniline (1.0 equiv) in anhydrous acetonitrile (MeCN). Add finely powdered K2CO3 (2.5 equiv). Causality: Powdered K2CO3 maximizes surface area for heterogeneous acid scavenging.
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Acylation: Cool the mixture to 0 °C. Add 2-chloroethyl chloroformate (1.2 equiv) dropwise over 15 minutes. Causality: Low temperature prevents exothermic runaway and limits di-acylation.
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Validation Checkpoint 1 (TLC): After 2 hours at room temperature, perform Thin Layer Chromatography (Hexanes/EtOAc 4:1). The disappearance of the UV-active aniline spot (lower Rf) and the appearance of a new spot (higher Rf) validates reaction completion.
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Workup: Quench with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
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Isolation: Concentrate under reduced pressure to yield the crude 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate.
Analytical Characterization: A Self-Validating System
To ensure absolute scientific integrity, the synthesized molecule must be subjected to orthogonal analytical techniques. Relying on a single method is a critical failure point in drug development. We utilize a combination of GC-MS for isotopic validation and NMR for structural connectivity.
Table 2: Predictive 1H NMR Assignments (CDCl3, 400 MHz) Note: The asymmetric aromatic ring breaks the symmetry of the protons, leading to distinct multiplet patterns.
| Proton Environment | Multiplicity | Expected Shift (ppm) | Integration | Diagnostic Value |
|---|---|---|---|---|
| Ar-CH3 | Singlet | ~2.2 - 2.3 | 3H | Confirms ortho-methyl retention. |
| Ar-CH2CH3 | Quartet | ~2.6 | 2H | Confirms ortho-ethyl retention. |
| -CH2-Cl | Triplet | ~3.7 | 2H | Validates the intact primary chloride. |
| -O-CH2- | Triplet | ~4.3 - 4.4 | 2H | Validates the carbamate ester linkage. |
| N-H | Broad Singlet | ~6.0 - 6.5 | 1H | Confirms lack of unwanted cyclization. |
Self-Validating Experimental Protocol: Analytical Confirmation
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GC-MS Isotopic Validation: Inject a 1 µL aliquot of the purified product (1 mg/mL in DCM) into the GC-MS.
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Validation Logic: Chlorine naturally exists as two isotopes (35Cl and 37Cl) in a roughly 3:1 ratio. The mass spectrum must show a molecular ion peak [M]+ at m/z 241 and an [M+2]+ peak at m/z 243 with an exact 3:1 intensity ratio. If this pattern is missing, the chloroethyl group has degraded or reacted[4].
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NMR Structural Validation: Dissolve 15 mg of the compound in CDCl3. Acquire a 1H NMR spectrum.
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Validation Logic: The presence of the broad N-H singlet at ~6.2 ppm is the definitive proof that the molecule remains an acyclic carbamate. If the N-H peak is absent and the -CH2-Cl triplet has shifted significantly upfield, the molecule has cyclized into an oxazolidinone[2].
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Self-validating analytical workflow for the structural confirmation of the synthesized carbamate.
Downstream Applications in Drug Development
Once validated, 2-chloroethyl N-(2-ethyl-6-methylphenyl)carbamate serves as a highly versatile intermediate. The terminal chloride can be subjected to nucleophilic substitution with various secondary amines (e.g., piperazines or morpholines) to generate complex, biologically active N-aminoethyl cyclic amines. These structural motifs are frequently utilized in the design of Prostacyclin (IP) receptor agonists and novel agrochemical formulations[2][4].
By understanding the causality of its reactivity—specifically the delicate balance between acyclic substitution and intramolecular cyclization—researchers can reliably leverage this molecule to construct advanced chemical architectures.
References
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Sigma-Aldrich. "2-CHLOROETHYL N-(2-ETHYL-6-METHYLPHENYL)CARBAMATE AldrichCPR". Sigma-Aldrich Product Catalog. 1
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PubChem. "2-Chloroethyl carbamate Compound Summary". National Center for Biotechnology Information. 3
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Molecules. "Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions". PMC - National Institutes of Health. 2
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BenchChem. "Application Notes and Protocols: N-Boc-N,N-bis(2-chloroethyl)amine in Heterocyclic Synthesis". BenchChem Technical Resources. 4
Sources
- 1. 2-CHLOROETHYL N-(2-ETHYL-6-METHYLPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloroethyl carbamate | C3H6ClNO2 | CID 16456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
